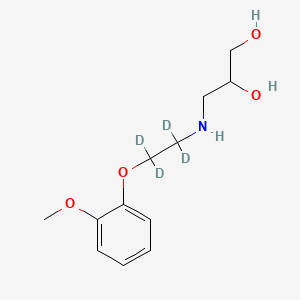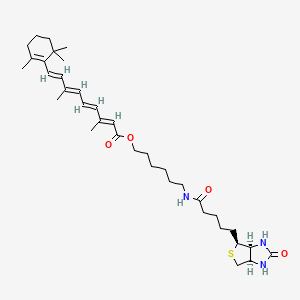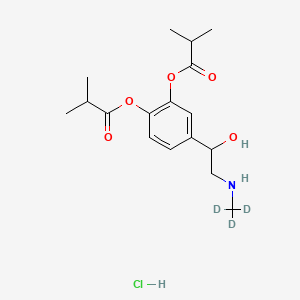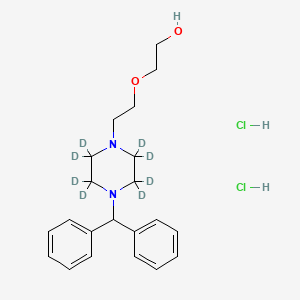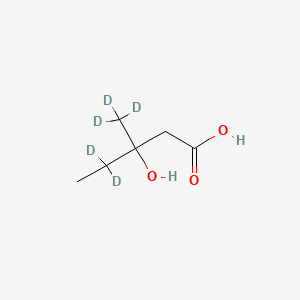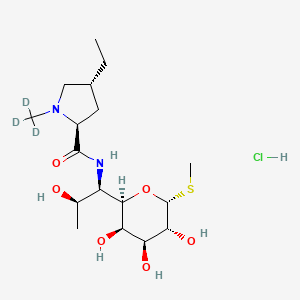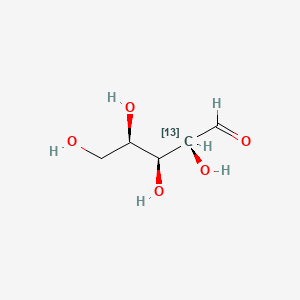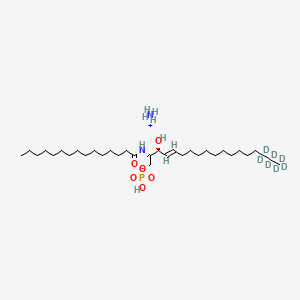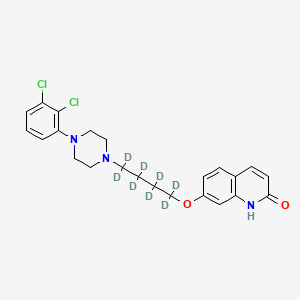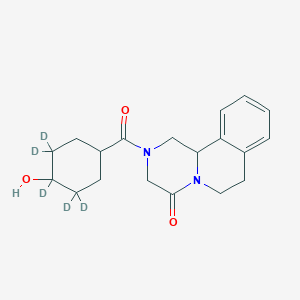
Acetylcysteine-15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylcysteine-15N, also known as N-Acetylcysteine-15N, is a stable isotope-labeled compound. It is a derivative of acetylcysteine, where the nitrogen atom is replaced with the isotope nitrogen-15. Acetylcysteine itself is a well-known mucolytic agent that reduces the viscosity of mucus and is used in various medical treatments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetylcysteine-15N involves the incorporation of nitrogen-15 into the acetylcysteine molecule. This can be achieved through a series of chemical reactions starting from cysteine labeled with nitrogen-15. The process typically involves acetylation of the nitrogen-15 labeled cysteine to form this compound. The reaction conditions often include the use of acetic anhydride and a suitable solvent under controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of advanced analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) ensures the quality and consistency of the final product .
化学反応の分析
Types of Reactions
Acetylcysteine-15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted derivatives from nucleophilic substitution .
科学的研究の応用
Acetylcysteine-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of acetylcysteine metabolism.
Biology: Employed in studies involving oxidative stress and cellular protection due to its antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in conditions like acetaminophen overdose, chronic obstructive pulmonary disease (COPD), and cystic fibrosis.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry .
作用機序
Acetylcysteine-15N exerts its effects primarily through its role as a precursor to cysteine, which is a critical component of glutathione. Glutathione is a major antioxidant in the body that helps neutralize reactive oxygen species (ROS) and maintain redox balance. This compound also prevents ferroptosis by neutralizing toxic lipids generated by the activity of 5-lipoxygenases .
類似化合物との比較
Similar Compounds
N-Acetylcysteine: The non-labeled version of acetylcysteine.
L-Cysteine: The amino acid precursor to acetylcysteine.
Glutathione: A tripeptide that includes cysteine and plays a crucial role in cellular antioxidant defense
Uniqueness
Acetylcysteine-15N is unique due to its stable isotope labeling, which makes it particularly valuable in research applications where tracing and quantification of metabolic pathways are required. This labeling allows for more precise and accurate studies compared to its non-labeled counterparts .
特性
分子式 |
C5H9NO3S |
|---|---|
分子量 |
164.19 g/mol |
IUPAC名 |
(2R)-2-(acetyl(15N)amino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i6+1 |
InChIキー |
PWKSKIMOESPYIA-JGTYJTGKSA-N |
異性体SMILES |
CC(=O)[15NH][C@@H](CS)C(=O)O |
正規SMILES |
CC(=O)NC(CS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


